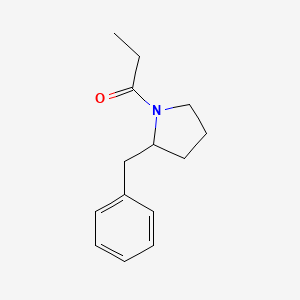![molecular formula C16H15N3O2 B7570806 N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide, also known as HU-331, is a synthetic cannabinoid compound that has been extensively researched for its potential therapeutic benefits. It is a non-psychotropic compound that does not produce the psychoactive effects associated with other cannabinoids such as THC. HU-331 has shown promise in treating a variety of medical conditions, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is not fully understood, but it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and immune function. N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating immune function and inflammation.
Biochemical and Physiological Effects
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that it is a non-psychotropic compound, meaning that it does not produce the psychoactive effects associated with other cannabinoids such as THC. This makes it easier to study its effects on the body without the confounding effects of psychoactivity. However, one limitation of using N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are many potential future directions for research on N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide. One area of research could be to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research could be done to understand its mechanism of action and how it interacts with the endocannabinoid system. Another potential area of research could be to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research could be done to explore its potential as an anti-inflammatory agent and its potential use in treating inflammatory diseases such as arthritis.
Synthesemethoden
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-hydroxybenzyl alcohol with methyl anthranilate to form the intermediate compound, which is then reacted with hydrazine hydrate and acetic anhydride to form the final product, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic benefits. Scientific research has shown that N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide has been shown to have neuroprotective effects and can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(10-11-6-8-12(20)9-7-11)16(21)15-13-4-2-3-5-14(13)17-18-15/h2-9,20H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJFFZCQHCDZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

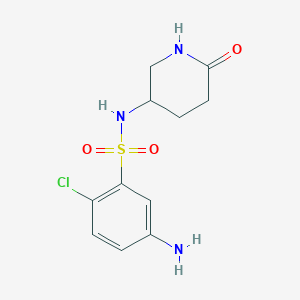
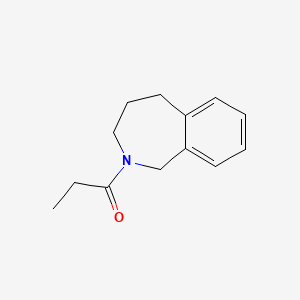
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]piperidin-2-one](/img/structure/B7570744.png)
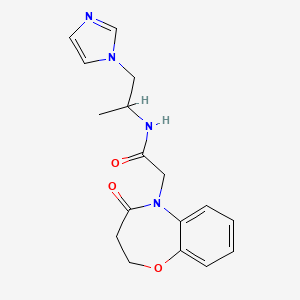
![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
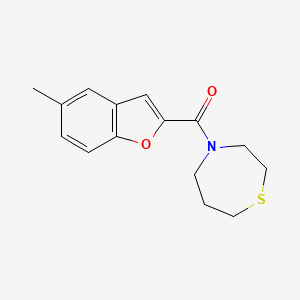
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
